molecular formula C17H22N2O2 B2443751 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide CAS No. 941915-44-2

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

Cat. No.: B2443751
CAS No.: 941915-44-2
M. Wt: 286.375
InChI Key: IZQWDFAOZPPYQO-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a synthetic organic compound with a complex molecular structure This compound is characterized by the presence of a cyclopropane ring, a tetrahydroquinoline moiety, and an isobutyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring system.

    Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced through a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbinol.

    Attachment of the Isobutyramide Group: The final step involves the acylation of the tetrahydroquinoline derivative with isobutyryl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or cyclopropane derivatives.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyclopropane ring and tetrahydroquinoline moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide
  • N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide

Uniqueness

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is unique due to the presence of the isobutyramide group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11(2)16(20)18-14-7-8-15-13(10-14)4-3-9-19(15)17(21)12-5-6-12/h7-8,10-12H,3-6,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQWDFAOZPPYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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